molecular formula C17H19ClN2O2 B1385020 N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide CAS No. 1020055-42-8

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide

Cat. No.: B1385020
CAS No.: 1020055-42-8
M. Wt: 318.8 g/mol
InChI Key: HXRXVYXMYYFFCO-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an isobutoxybenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction. The resulting product is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide is unique due to its specific structural features, such as the isobutoxybenzamide moiety, which distinguishes it from other similar compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new applications and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)10-22-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRXVYXMYYFFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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